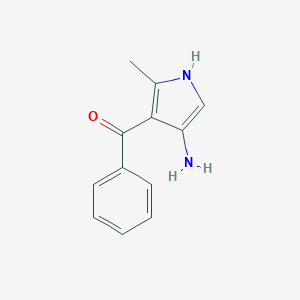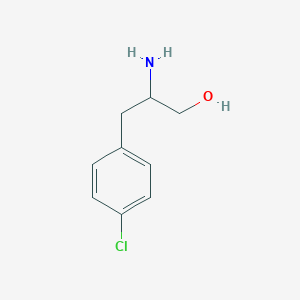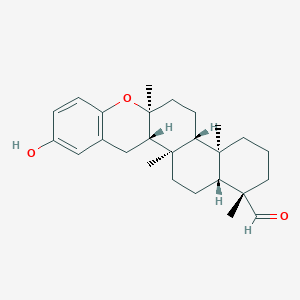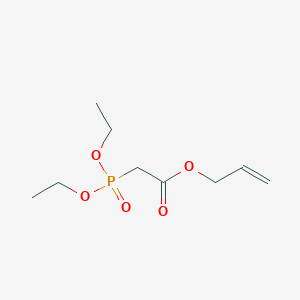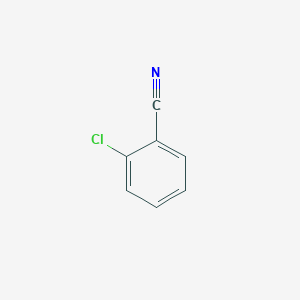
1-Chloro-3-ethynyl-2,4-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-ethynyl-2,4-dimethoxybenzene (CEDB) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzene and has a unique structure that makes it a promising candidate for various research studies. In
Wirkmechanismus
The mechanism of action of 1-Chloro-3-ethynyl-2,4-dimethoxybenzene is not fully understood. However, it has been proposed that 1-Chloro-3-ethynyl-2,4-dimethoxybenzene inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that 1-Chloro-3-ethynyl-2,4-dimethoxybenzene inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that plays a key role in the immune response.
Biochemische Und Physiologische Effekte
1-Chloro-3-ethynyl-2,4-dimethoxybenzene has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. 1-Chloro-3-ethynyl-2,4-dimethoxybenzene has also been found to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory diseases. In addition, 1-Chloro-3-ethynyl-2,4-dimethoxybenzene has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-Chloro-3-ethynyl-2,4-dimethoxybenzene has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, which makes it a well-characterized compound for research purposes. However, there are also some limitations to using 1-Chloro-3-ethynyl-2,4-dimethoxybenzene in lab experiments. It is a toxic compound that requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which may limit its use in certain types of research studies.
Zukünftige Richtungen
There are several future directions for research on 1-Chloro-3-ethynyl-2,4-dimethoxybenzene. One area of research is to further investigate its mechanism of action. Understanding how 1-Chloro-3-ethynyl-2,4-dimethoxybenzene inhibits the growth of cancer cells and the production of pro-inflammatory cytokines could lead to the development of more effective treatments for cancer and inflammatory diseases. Another area of research is to explore the potential use of 1-Chloro-3-ethynyl-2,4-dimethoxybenzene in combination with other drugs or therapies. Combining 1-Chloro-3-ethynyl-2,4-dimethoxybenzene with other compounds could enhance its anti-cancer and anti-inflammatory properties. Finally, there is a need for more research on the toxicity of 1-Chloro-3-ethynyl-2,4-dimethoxybenzene. Understanding the potential risks associated with 1-Chloro-3-ethynyl-2,4-dimethoxybenzene will be important for its safe use in research studies.
Conclusion:
1-Chloro-3-ethynyl-2,4-dimethoxybenzene is a promising compound for scientific research due to its anti-inflammatory and anti-cancer properties. Its synthesis method is relatively simple and it has been extensively studied, making it a well-characterized compound for research purposes. However, its toxicity and mechanism of action are not fully understood, which may limit its use in certain types of research studies. Future research on 1-Chloro-3-ethynyl-2,4-dimethoxybenzene should focus on further investigating its mechanism of action, exploring its potential use in combination with other drugs or therapies, and understanding its toxicity.
Synthesemethoden
The synthesis of 1-Chloro-3-ethynyl-2,4-dimethoxybenzene involves the reaction of 1,2-dimethoxybenzene with acetylene in the presence of a palladium catalyst. This reaction results in the formation of 1-ethynyl-2,4-dimethoxybenzene, which is then chlorinated using thionyl chloride to form 1-Chloro-3-ethynyl-2,4-dimethoxybenzene. The purity of 1-Chloro-3-ethynyl-2,4-dimethoxybenzene can be increased by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-ethynyl-2,4-dimethoxybenzene has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-cancer properties. 1-Chloro-3-ethynyl-2,4-dimethoxybenzene has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory diseases.
Eigenschaften
CAS-Nummer |
124979-30-2 |
|---|---|
Produktname |
1-Chloro-3-ethynyl-2,4-dimethoxybenzene |
Molekularformel |
C10H9ClO2 |
Molekulargewicht |
196.63 g/mol |
IUPAC-Name |
1-chloro-3-ethynyl-2,4-dimethoxybenzene |
InChI |
InChI=1S/C10H9ClO2/c1-4-7-9(12-2)6-5-8(11)10(7)13-3/h1,5-6H,2-3H3 |
InChI-Schlüssel |
LMCODXPZYXITIU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)Cl)OC)C#C |
Kanonische SMILES |
COC1=C(C(=C(C=C1)Cl)OC)C#C |
Synonyme |
1-CEDMB 1-chloro-3-ethynyl-2,4-dimethoxybenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate](/img/structure/B47914.png)
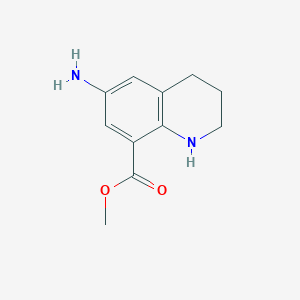
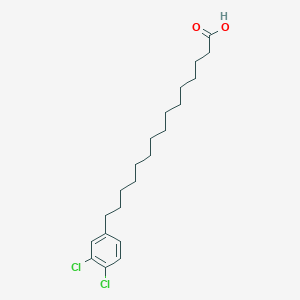
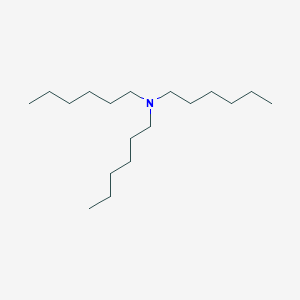
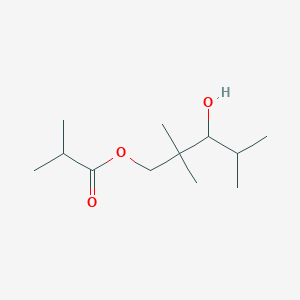
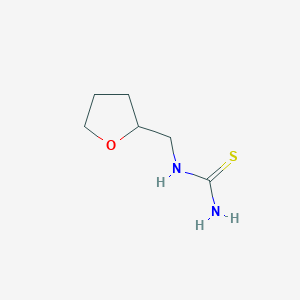
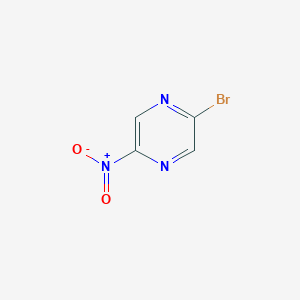
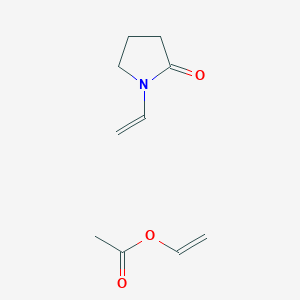
![3-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B47931.png)
